molecular formula C18H25F3N2O2 B3018423 2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one CAS No. 2380042-52-2

2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one

Cat. No.: B3018423
CAS No.: 2380042-52-2
M. Wt: 358.405
InChI Key: XJTRAIKRKMIFOI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one typically involves multiple steps. One common approach is to start with the preparation of the trifluoromethylpyridine derivative, which is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one include:

  • 2,2-Dimethyl-1-[4-(pyridin-2-yl)oxy]methyl)piperidin-1-yl]butan-1-one
  • 2,2-Dimethyl-1-[4-({[6-(methyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in research and potential therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-4-17(2,3)16(24)23-10-8-13(9-11-23)12-25-15-7-5-6-14(22-15)18(19,20)21/h5-7,13H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTRAIKRKMIFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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